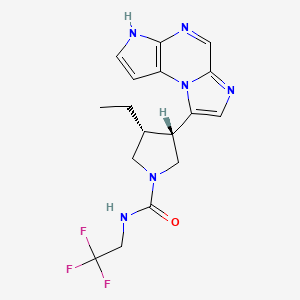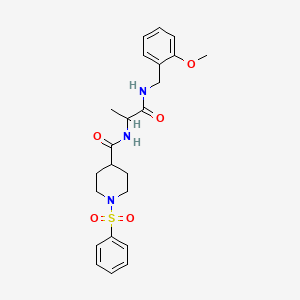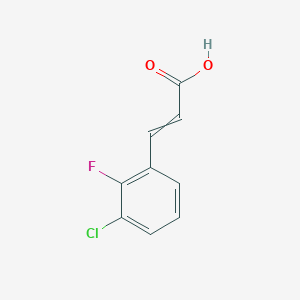
3-Chloro-2-fluorocinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-chlorocinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a fluorine atom at the second position and a chlorine atom at the third position on the cinnamic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-chlorocinnamic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3-dichlorobenzoyl chloride with a fluorinating reagent in an organic solvent in the presence of a phase-transfer catalyst . The reaction mixture is then concentrated and hydrolyzed under alkaline conditions to yield the desired product .
Industrial Production Methods
For industrial production, the preparation method of 2-Fluoro-3-chlorocinnamic acid involves the use of 2,3-dichlorobenzoyl chloride as the starting material. The reaction is carried out under controlled conditions to ensure high selectivity and yield . The process is designed to be cost-effective and suitable for large-scale production.
化学反应分析
Types of Reactions
2-Fluoro-3-chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine and chlorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-Fluoro-3-chlorocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways
作用机制
The mechanism of action of 2-Fluoro-3-chlorocinnamic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
- 2-Fluorocinnamic acid
- 3-Chlorocinnamic acid
- 2,3-Dichlorocinnamic acid
Uniqueness
2-Fluoro-3-chlorocinnamic acid is unique due to the simultaneous presence of both fluorine and chlorine atoms on the cinnamic acid backbone. This dual substitution imparts distinct chemical properties, such as altered reactivity and stability, compared to its analogs .
Conclusion
2-Fluoro-3-chlorocinnamic acid is a compound of significant interest in various scientific fields Its unique chemical structure and properties make it a valuable tool for research and industrial applications
属性
IUPAC Name |
3-(3-chloro-2-fluorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNDJHBNODEMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-62-3 |
Source


|
| Record name | 3-(3-Chloro-2-fluorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
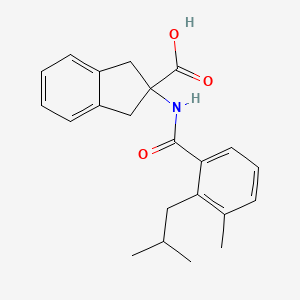
![10,13-dimethyl-17-[2-(7H-purin-6-ylsulfanyl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8057944.png)
![N-{1-Ethyl-1-[4-(trifluoromethyl)phenyl]propyl}-7,7-dimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8057953.png)
![1-[[3-Methyl-2-(2-methylpropyl)benzoyl]amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B8057955.png)
![2-[3-Methyl-2-(2-methyl-propenyl)-benzoylamino]-indan-2-carboxylic acid](/img/structure/B8057958.png)
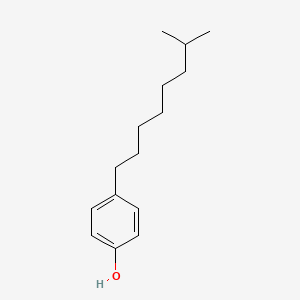
![[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate](/img/structure/B8057985.png)
![(.+-.)-tartaric acid; 6-({5-[(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-16-ethyl-4-hydroxy-15-{[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy]methyl}-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde](/img/structure/B8058002.png)
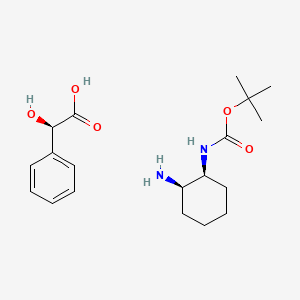
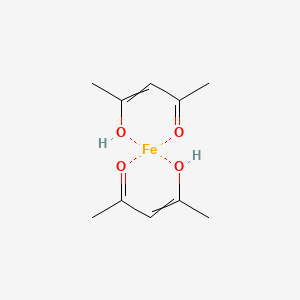
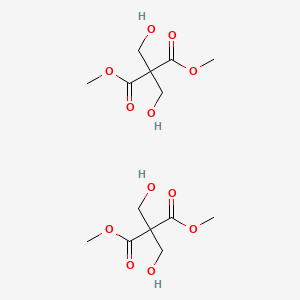
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B8058031.png)
